3-o-(Methylsulfonyl)hexopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSBHCHONHCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289613 | |
| Record name | 3-o-(methylsulfonyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61135-45-3 | |
| Record name | NSC62387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-o-(methylsulfonyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Modified Monosaccharide Chemistry
The chemical modification of monosaccharides is a fundamental area of organic chemistry focused on altering the structure and, consequently, the function of simple sugars. These modifications can range from simple esterification or etherification of hydroxyl groups to more complex transformations that introduce new functional groups or alter the stereochemistry of the sugar ring. The primary goal of these modifications is often to create valuable intermediates for the synthesis of more complex carbohydrates, including oligosaccharides, glycoconjugates, and various biologically active molecules.
3-O-(Methylsulfonyl)hexopyranose, a type of sulfonated carbohydrate, is a prime example of a strategically modified monosaccharide. The introduction of a methylsulfonyl (or "mesyl") group at the C-3 position of a hexopyranose ring dramatically alters the chemical reactivity of that position. The mesyl group is a highly effective leaving group, meaning it can be readily displaced by a wide range of nucleophiles. This property is central to its role in synthetic carbohydrate chemistry, as it allows for the selective introduction of various functionalities at a specific and often stereochemically defined position on the sugar scaffold.
The modification of carbohydrates with sulfonyl groups, such as the methylsulfonyl group, is a well-established strategy for activating hydroxyl groups towards nucleophilic substitution. Other commonly used sulfonyl groups in this context include the tosyl (p-toluenesulfonyl) and nosyl (2-nitrobenzenesulfonyl) groups. The choice of sulfonylating agent can influence the reactivity of the resulting sulfonate ester and its compatibility with other functional groups in the molecule.
Significance As a Versatile Synthetic Intermediate in Organic Synthesis
The true value of 3-O-(Methylsulfonyl)hexopyranose lies in its exceptional versatility as a synthetic intermediate. The presence of the mesylate at the C-3 position facilitates a host of nucleophilic substitution reactions, often proceeding with inversion of configuration (an SN2 mechanism). This stereochemical control is of paramount importance in the synthesis of complex, stereochemically defined molecules.
A key application of this compound derivatives is in the synthesis of aminosugars. For instance, the displacement of the 3-O-mesyl group with an azide (B81097) anion (N₃⁻) provides a direct route to 3-azido-3-deoxy sugars. nih.gov This transformation is highly efficient and stereospecific. The resulting azido (B1232118) sugar can then be readily reduced to the corresponding 3-amino sugar, a common structural motif in many biologically active natural products and pharmaceuticals. An illustrative example is the synthesis of methyl 3-azido-3-deoxy-β-D-glucopyranoside, which serves as a key intermediate for creating libraries of carbohydrate-based compounds for drug discovery. nih.gov
The table below showcases the properties of a key product derived from a 3-O-sulfonylated hexopyranose precursor, highlighting the chemical transformation.
| Property | 3-Azido-3-deoxy-D-glucopyranose |
| CAS Number | 104875-44-7 |
| Molecular Formula | C₆H₁₁N₃O₅ |
| Molecular Weight | 205.17 g/mol |
| Appearance | White Low-Melting Solid |
| Chemical Purity | Min. 98% |
| Data sourced from publicly available chemical supplier information. synthose.com |
Furthermore, the reactivity of 3-O-sulfonylated hexopyranoses is not limited to the introduction of nitrogen-containing functional groups. Other nucleophiles, such as halides, thiolates, and oxygen nucleophiles, can be employed to introduce a wide variety of substituents at the C-3 position. This versatility allows for the synthesis of a diverse array of modified monosaccharides with tailored properties. The regioselectivity of these substitution reactions on polysulfonylated pyranosides has been a subject of detailed investigation, providing insights into the factors that govern the reactivity of different positions on the sugar ring. scribd.comresearchgate.net
Historical Trajectories and Foundational Research in Sulfonated Carbohydrates
Regioselective Sulfonylation Approaches for Hexopyranose Scaffolds
Achieving regioselectivity is the cornerstone of synthesizing 3-O-mesylated hexopyranosides. The subtle differences in the reactivity of the hydroxyl groups—primary versus secondary, and axial versus equatorial—are exploited through carefully designed synthetic routes.
The selective functionalization of the C3 hydroxyl group necessitates the temporary masking of the other hydroxyl groups. A prevalent strategy involves the use of a precursor that exposes only the C2 and C3 hydroxyls. A classic example is the use of methyl 4,6-O-benzylidene-α-D-glucopyranoside as a starting material. nih.gov In this compound, the anomeric C1 position is protected as a methyl glycoside, and the C4 and C6 hydroxyls are locked in a benzylidene acetal (B89532). This leaves the C2 and C3 hydroxyls available for reaction.
From this C2/C3-diol, several pathways can be taken:
Direct Regioselective Sulfonylation: In some cases, direct sulfonylation can show preference for one hydroxyl over the other based on steric or electronic factors. However, this often leads to a mixture of products.
Tin-Mediated Sulfonylation: The use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), can activate a diol system for regioselective acylation, alkylation, or sulfonylation. rsc.org This method can proceed catalytically, reducing the amount of toxic tin reagents required. rsc.org The tin acetal intermediate typically enhances the nucleophilicity of one oxygen atom over the other, directing the incoming electrophile (methanesulfonyl chloride) to a specific position.
Silver(I) Oxide-Mediated Methods: The reaction of pyranoside diols with a stoichiometric amount of a sulfonyl chloride (like tosyl chloride, a relative of mesyl chloride) in the presence of silver(I) oxide has been shown to yield monosubstituted derivatives with high regioselectivity. nih.gov
Steric-Driven Selectivity: The regioselectivity of a reaction can be influenced by the steric bulk of protecting groups at other positions. For instance, a large protecting group at the C6 position can sterically hinder the C4 hydroxyl, thereby enhancing the relative reactivity of the C3 hydroxyl in a 3,4-diol system. beilstein-journals.org
A direct synthesis of 3-O-methylsulfonyl-D-glucose has been successfully reported, highlighting the feasibility of these regioselective approaches. nih.gov
To maximize the yield and purity of the desired 3-O-sulfonylated product, meticulous optimization of reaction parameters is essential. The principles of optimization, while specific to each reaction, generally involve the systematic variation of several key factors. researchgate.net
Table 1: Key Parameters for Optimization of 3-O-Sulfonylation
| Parameter | Variable Options | Desired Outcome | Rationale |
|---|---|---|---|
| Sulfonylating Agent | Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl) | High reactivity, clean conversion | MsCl is commonly used for mesylates; the choice may depend on subsequent reaction steps. masterorganicchemistry.com |
| Base | Pyridine (B92270), Triethylamine (B128534) (TEA), DMAP (catalyst) | Efficient HCl scavenging, minimal side reactions | Pyridine often serves as both base and solvent. Other non-nucleophilic bases can be used to avoid side products. youtube.com |
| Solvent | Dichloromethane (B109758) (DCM), Pyridine, N,N-Dimethylformamide (DMF) | Good solubility of reactants, inert to reaction conditions | The choice of solvent can influence reaction rates and selectivity. |
| Temperature | -20 °C to room temperature | Maximize selectivity, minimize decomposition | Sulfonylations are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate. nih.gov |
| Reactant Ratio | Stoichiometric vs. excess MsCl | Complete consumption of starting material | A slight excess of the sulfonylating agent is often used to drive the reaction to completion. researchgate.net |
| Reaction Time | 1 to 24 hours | Full conversion without product degradation | Monitored by Thin-Layer Chromatography (TLC) to determine the optimal endpoint. researchgate.net |
This table is a generalized representation of optimization parameters in carbohydrate sulfonylation.
Precursor Design and Stereoselective Synthesis
The success of the synthesis is heavily dependent on the rational design of the starting materials and the strategic use of protecting groups.
D-glucose is a common and inexpensive starting material for the synthesis of 3-O-methylsulfonyl-D-glucose. nih.gov However, to facilitate selective reactions, it is typically used in a protected form. The choice of the anomeric protection (e.g., a methyl glycoside) is important as it influences the reactivity and conformation of the pyranose ring.
Commonly employed precursors for C3 functionalization include:
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: As mentioned, this precursor conveniently exposes the C2 and C3 hydroxyls for further modification. nih.gov
1,6-Anhydro-β-D-glucopyranose (Levoglucosan): This rigid, bicyclic structure presents the hydroxyl groups in fixed orientations, leading to different reactivity profiles that can be exploited for selective functionalization.
Partially Silylated Derivatives: Selective protection of the primary C6 hydroxyl with a bulky silyl (B83357) ether, such as tert-butyldiphenylsilyl (TBDPS), is a common first step that differentiates it from the secondary hydroxyls. bham.ac.uk
An orthogonal protecting group strategy is one where different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others. bham.ac.uk This is crucial in multi-step syntheses. To synthesize a 3-O-mesylated hexopyranose, a strategy might involve protecting C1, C2, C4, and C6, leaving only C3 free.
A plausible orthogonal strategy could be:
Protect the anomeric position as a methyl glycoside.
Protect the C4 and C6 hydroxyls together using a benzylidene acetal.
Selectively protect the C2 hydroxyl with a group that can be removed under conditions that leave the benzylidene acetal and the future C3-mesylate intact (e.g., an acetate (B1210297) or a benzyl (B1604629) ether).
Perform the mesylation at the free C3 hydroxyl.
Selectively deprotect the other positions as needed for subsequent transformations.
Table 2: Examples of Orthogonal Protecting Groups in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Common Reagents for Installation | Cleavage Conditions |
|---|---|---|---|
| Benzylidene Acetal | Bn | Benzaldehyde dimethyl acetal, cat. H⁺ | Mild acid (e.g., AcOH); Hydrogenolysis (H₂/Pd/C) |
| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂/Pd/C) |
| Acetyl Ester | Ac | Acetic anhydride (B1165640) (Ac₂O), pyridine | Mild base (e.g., NaOMe in MeOH) |
| Silyl Ether | TBDMS, TBDPS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |
| Allyloxycarbonyl | Alloc | Alloc-Cl, pyridine | Pd(0) catalyst sigmaaldrich.com |
This table provides examples of common orthogonal protecting groups and their typical cleavage conditions. bham.ac.uksigmaaldrich.com
Green Chemistry Principles Applied to Synthesis
Modern synthetic chemistry emphasizes the importance of environmentally benign processes. In the context of carbohydrate sulfonylation, green chemistry principles can be applied to reduce waste and avoid hazardous materials. nih.gov
Key areas for green improvements include:
Catalytic Methods: Employing catalytic amounts of reagents, such as in organotin-mediated reactions, is preferable to using stoichiometric or excess amounts of toxic reagents. rsc.org
Alternative Solvents: Traditional solvents like pyridine and dichloromethane are effective but pose environmental and health risks. Research into greener solvent alternatives, such as ionic liquids or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is ongoing.
Atom Economy: Designing reactions where most of the atoms from the reactants are incorporated into the final product minimizes waste.
Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity under mild conditions (neutral pH, room temperature) in aqueous media, representing a very green alternative. researchgate.net For example, lipases can be used for regioselective acylation, which could be part of an orthogonal protection strategy.
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.
Solvent Systems and Sustainable Reagent Selection
The choice of solvent and reagents plays a pivotal role in the sustainability, efficiency, and selectivity of chemical reactions. In the synthesis of this compound derivatives, a shift towards greener alternatives is evident, with researchers exploring solvent-free conditions and eco-friendly reagents to minimize environmental impact.
The use of traditional solvents such as pyridine and dichloromethane in carbohydrate sulfonylation is being increasingly scrutinized due to their toxicity and environmental concerns. Research has demonstrated that solvent-free approaches can be highly effective for the regioselective tosylation of carbohydrate polyols. For instance, the reaction of methyl mannoside with tosyl chloride in the presence of catalytic dibutyltin oxide and a base can proceed efficiently without a solvent, offering advantages such as reduced waste and simplified work-up procedures.
Beyond solvent-free systems, the optimization of solvent selection is crucial for enhancing reaction outcomes. Acetonitrile has been identified as a suitable solvent for the regioselective sulfonylation of diols and polyols catalyzed by iron(III) chloride combined with benzoyltrifluoroacetone. nih.govacs.org The polarity and coordinating ability of the solvent can significantly influence the solubility of the carbohydrate substrate and the reactivity of the catalytic species, thereby affecting the regioselectivity and yield of the desired 3-O-sulfonylated product. The use of deep eutectic solvents (DESs) is also emerging as a green alternative, offering a unique reaction environment that can enhance reactivity and selectivity. researchgate.net
In tandem with greener solvent systems, the development and implementation of sustainable reagents are paramount. Sulfamic acid has emerged as a mild and eco-friendly catalyst for the acylation and sulfation of carbohydrates under solvent-free conditions, providing excellent yields. rsc.org Another innovative approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a methyl sulfonyl radical source in the presence of a copper catalyst and dioxygen, enabling the direct methyl sulfonylation of alkenes and alkynes. rsc.org This method avoids the use of traditional sulfonylating agents like mesyl chloride, which can produce corrosive byproducts.
Interactive Table 1: Solvent Systems and Sustainable Reagents for 3-O-Sulfonylation of Hexopyranose Derivatives
| Substrate | Sulfonylating Agent | Solvent System | Base/Additive | Catalyst | Product | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | p-Toluenesulfonyl chloride | Solvent-free | DIPEA | Dibutyltin oxide | Methyl 3-O-tosyl-α-D-mannopyranoside | 85 | |
| Methyl α-D-glucopyranoside | Benzoyl chloride | Acetonitrile | DIPEA | FeCl₃/Acetylacetone | Methyl 3-O-benzoyl-α-D-glucopyranoside | 89 | nih.gov |
| Diethyl L-tartrate | p-Toluenesulfonyl chloride | Solvent-free | DIPEA | Dibutyltin oxide | Diethyl 2-O-tosyl-L-tartrate | 80 | |
| Various Alcohols | p-Toluenesulfonyl chloride / Methanesulfonyl chloride | Water | KOH / Amine | - | Primary sulfonates | >90 | |
| Various Carbohydrates | Acetic anhydride | Solvent-free | - | Sulfamic acid | Acetylated carbohydrates | 90-98 | rsc.org |
Note: Data has been compiled from various research articles. Yields are isolated yields unless otherwise noted. DIPEA = N,N-Diisopropylethylamine.
Catalyst Development for Improved Efficiency and Environmental Footprint
The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. In the context of this compound synthesis, significant progress has been made in designing catalysts that offer high regioselectivity and can be easily recovered and reused.
Organotin compounds, such as dibutyltin oxide, have been traditionally used to activate specific hydroxyl groups in carbohydrates for regioselective reactions. Catalytic amounts of dibutyltin oxide, in combination with a halide source like tetrabutylammonium (B224687) bromide (TBAB), can effectively promote the regioselective 3-O-tosylation of mannosides under solvent-free conditions. The mechanism involves the formation of a stannylene acetal, which is then activated by the halide to facilitate selective sulfonylation.
However, the inherent toxicity of organotin compounds has spurred the search for more benign alternatives. Borinic acids have emerged as promising catalysts for the regioselective acylation and sulfonylation of diols and carbohydrates. mdpi.com These catalysts operate through the formation of a tetracoordinate borinate complex with the cis-diol of the carbohydrate, enhancing the nucleophilicity of the targeted hydroxyl group. This approach has been successfully applied to the selective tosylation of the 3-OH group in galacto- and mannopyranosides.
More recently, iron(III) chloride (FeCl₃) has been identified as an inexpensive and environmentally friendly catalyst for the regioselective sulfonylation and acylation of carbohydrates when used in combination with a β-diketone ligand such as benzoyltrifluoroacetone or acetylacetone. nih.govacs.orgnih.govacs.org This catalytic system demonstrates high activity and selectivity in acetonitrile, affording the desired products in excellent yields. The proposed mechanism involves the in-situ formation of an iron(III) β-diketonate complex that coordinates to the diol of the carbohydrate, directing the sulfonylation to a specific hydroxyl group. nih.govacs.org
Enzymatic catalysis offers another green and highly selective approach. While specific examples for the direct 3-O-sulfonylation of hexopyranoses are still emerging, the use of enzymes like glycosyltransferases and glycosidases for the precise modification of carbohydrates is a well-established field. numberanalytics.com The development of engineered sulfotransferases could provide a highly efficient and environmentally benign route to this compound derivatives in the future.
Interactive Table 2: Comparison of Catalysts for Regioselective 3-O-Sulfonylation of Hexopyranose Derivatives
| Catalyst System | Substrate Example | Sulfonylating Agent | Solvent | Key Advantages | Key Disadvantages | Typical Yield (%) | Reference |
| Dibutyltin oxide / TBAB | Methyl α-D-mannopyranoside | p-Toluenesulfonyl chloride | Solvent-free | High regioselectivity, solvent-free conditions | Toxicity of organotin compounds | 85 | |
| Diarylborinic acid | Methyl β-D-galactopyranoside | p-Toluenesulfonyl chloride | Acetonitrile | Low toxicity, mild reaction conditions | Requires synthesis of the catalyst | 80-95 | mdpi.com |
| FeCl₃ / Benzoyltrifluoroacetone | Methyl α-D-mannopyranoside | p-Toluenesulfonyl chloride | Acetonitrile | Inexpensive, low toxicity, high efficiency | Requires a co-ligand | 92 | nih.govacs.org |
| Sulfamic Acid | Various Carbohydrates | Acetic Anhydride | Solvent-free | Eco-friendly, mild conditions, high yields | Primarily demonstrated for acylation | 90-98 | rsc.org |
Note: This table provides a comparative overview based on available literature. Yields and conditions can vary depending on the specific substrate and reaction setup.
Nucleophilic Displacement Reactions at C-3
The primary reaction pathway for this compound derivatives involves the displacement of the mesylate group by a nucleophile. These reactions are of significant synthetic importance, providing access to a wide array of modified carbohydrates, including amino and azido (B1232118) sugars.
Stereochemical Course of Nucleophilic Substitution (e.g., SN2 pathways)
Nucleophilic substitution at the C-3 position of hexopyranose mesylates predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the reaction center. This occurs because the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack) beilstein-journals.orgfishersci.com. For instance, the reaction of a 3-O-mesyl derivative with a gluco configuration (where the C-3 hydroxyl group is equatorial) with a nucleophile will result in a product with an allo configuration (where the new substituent is axial).
This stereospecificity is crucial in carbohydrate chemistry for the controlled synthesis of specific stereoisomers. The synthesis of 3-azido-3-deoxy-β-D-galactopyranosides, for example, has been achieved through a double inversion protocol at C-3, where an initial displacement of a triflate (a related sulfonate ester) sets the stage for a subsequent azide (B81097) inversion rsc.org. Similarly, the synthesis of 3-amino-3-deoxy-D-glucose (kanosamine) can be envisioned through the SN2 displacement of a 3-O-mesyl group by an azide, followed by reduction fu-berlin.de.
Influence of Anomeric Configuration and Protecting Groups on Reactivity
Protecting groups on the pyranose ring play a critical role in directing the course of the reaction. For example, a 4,6-O-benzylidene acetal is a common protecting group for the C-4 and C-6 hydroxyls in glucopyranosides. This rigid bicyclic system locks the pyranose ring in a specific conformation, which can influence the reactivity at C-3 researchgate.netresearchgate.nettaylorfrancis.com. For instance, in methyl 4,6-O-benzylidene-α-D-glucopyranoside, the hydroxyl groups at C-2 and C-3 are available for derivatization nih.govacs.org. Monosulfonylation of the β-anomer of methyl 4,6-O-benzylidene-D-glucopyranoside has been shown to yield a mixture of 2- and 3-O-mesylates rsc.org.
Furthermore, a participating group at the adjacent C-2 position can dramatically alter the reaction pathway. An acyl group, such as a benzoyl group, at C-2 that is trans to the C-3 mesylate can participate in the displacement reaction through the formation of a cyclic acyloxonium ion intermediate. This neighboring group participation prevents direct backside attack by an external nucleophile and results in retention of configuration at C-3, as the nucleophile then attacks the C-3 position of the intermediate beilstein-journals.orgfu-berlin.deresearchgate.netnih.govnih.gov. This is in direct contrast to the inversion of configuration seen in a typical SN2 reaction.
Elimination Reactions Forming Unsaturated Hexopyranose Derivatives
In the presence of a strong, non-nucleophilic base, this compound derivatives can undergo elimination reactions to form unsaturated sugars. These reactions compete with nucleophilic substitution, and the predominant pathway is dependent on the reaction conditions and the substrate's stereochemistry fishersci.comyoutube.comyoutube.com.
Regioselectivity and Stereoselectivity of Dehydro-sulfonylation Processes
Elimination of the mesylate group and a proton on an adjacent carbon atom (dehydro-sulfonylation) can lead to the formation of a double bond between C-2 and C-3 or C-3 and C-4. The regioselectivity of this process is governed by several factors, including the acidity of the available protons and the stereochemical requirements of the elimination mechanism.
Most base-induced eliminations in pyranoside systems proceed via an E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The regioselectivity often follows Zaitsev's rule , which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (the Hofmann product ) by abstracting a more sterically accessible proton youtube.comkhanacademy.orgchemistrysteps.com. The specific protecting groups on the sugar ring can also influence the regiochemical outcome by affecting the acidity of neighboring protons or by imposing conformational constraints.
Conditions for Glycal and Enopyranose Formation
The direct formation of a glycal from a 3-O-mesylate is not a typical reaction, as it would require elimination involving the anomeric carbon. However, 2,3-unsaturated pyranosides, specifically hex-2-enopyranosides, are common products of elimination reactions involving 3-O-sulfonates, particularly when a vicinal sulfonate is also present at C-2. For example, the reductive elimination of methyl 2,3-di-O-mesyl-α-D-glucopyranosides using a zinc-copper couple has been shown to produce methyl 4,6-di-O-acetyl-α-D-erythro-hex-2-enopyranoside researchgate.net.
Treatment of a 3-O-mesylate with a base can lead to the formation of a 2,3- or 3,4-enopyranose. For instance, treatment of a methyl 4,6-O-benzylidene-β-D-glucopyranoside 3-mesylate with a base can lead to the formation of a 2,3-anhydro (epoxide) derivative, which can then be converted to unsaturated products rsc.org. The choice of base and solvent system is critical in directing the reaction towards elimination over substitution. Strong, non-nucleophilic bases like diazabicycloundecene (DBU) in a non-polar, aprotic solvent are often employed to favor elimination.
Rearrangement Reactions
Under certain conditions, this compound derivatives or their immediate products can undergo rearrangement reactions, leading to structurally diverse carbohydrate derivatives.
One notable rearrangement in carbohydrate chemistry is the Ferrier rearrangement , which typically involves the reaction of a glycal with a nucleophile in the presence of a Lewis acid to give a 2,3-unsaturated glycoside mdpi.comresearchgate.net. While not a direct rearrangement of the 3-O-mesyl compound itself, the hex-2-enopyranosides formed from elimination reactions of 3-O-mesylates can be substrates for Ferrier-type reactions. A kinetically controlled Ferrier rearrangement of 3-O-mesyl-D-glycals has been reported to proceed in the presence of triethylamine and an alcohol nih.gov.
Another potential rearrangement pathway involves the participation of neighboring groups, which can lead to the formation of cyclic intermediates that can be opened to give rearranged products. For example, intramolecular displacement of the C-3 mesylate by a hydroxyl group at C-6 can lead to the formation of a 1,6-anhydro bridge.
In some cases, solvolysis of pyranoside sulfonates can lead to ring contraction . For instance, the hydrolysis of methyl 4-O-nitrobenzene-p-sulphonyl-α-D-glucopyranoside has been shown to result in ring contraction researchgate.net. While less common, such rearrangements highlight the complex reactivity patterns of these carbohydrate derivatives. The formation of an epoxide (2,3-anhydro sugar) from a 3-O-mesylate upon treatment with a base is another example of an intramolecular reaction that can be considered a type of rearrangement, leading to a highly reactive intermediate for further synthetic transformations rsc.orgchemistrysteps.comsigmaaldrich.comnih.govsigmaaldrich.com.
Intramolecular Rearrangements of the Hexopyranose Skeleton
The presence of a 3-O-methylsulfonyl group is a powerful tool for inducing specific intramolecular rearrangements within the hexopyranose structure. These reactions often proceed via neighboring group participation (NGP), where a nearby functional group acts as an internal nucleophile. wikipedia.orgvedantu.comlibretexts.org A primary example of such a rearrangement is the formation of anhydro sugars, particularly epoxides.
When a hexopyranose derivative possesses a 3-O-mesyl group and a vicinal hydroxyl group in a trans diaxial arrangement, treatment with a base can initiate an intramolecular SN2 reaction. The base abstracts the proton from the hydroxyl group, forming an alkoxide which then acts as an internal nucleophile, attacking the carbon at C-3 and displacing the mesylate leaving group. This process results in the formation of a strained, three-membered oxirane (epoxide) ring. libretexts.orgorganicchemistrytutor.com For instance, a 3-O-mesyl-glucopyranoside with a free hydroxyl at C-2 can be converted into a 2,3-anhydro-mannopyranoside. This transformation is a cornerstone of carbohydrate chemistry, providing access to reactive intermediates for further functionalization.
Another significant rearrangement is the pyranoside-into-furanoside (PIF) contraction. While not always initiated solely by a 3-O-mesyl group, the principles of sulfonate-driven rearrangements are central. In a documented PIF rearrangement, an acid-promoted sulfation step, coupled with the inherent strain and electronic factors of the sugar, facilitates the contraction of the six-membered pyranose ring into a five-membered furanose ring. nih.gov This type of skeletal rearrangement highlights the capacity of sulfonyloxy groups to enable profound structural changes beyond simple substitutions.
The table below summarizes key intramolecular rearrangements involving sulfonylated hexopyranoses.
| Rearrangement Type | Precursor Requirement | Mechanism | Product | Reference |
| Epoxide Formation | trans-vicinal Hydroxyl and Mesyl Group | Intramolecular SN2 (Anchimeric Assistance) | Anhydro Sugar (Epoxide) | libretexts.org, organicchemistrytutor.com |
| Ring Contraction | Appropriately Substituted Pyranoside | Acid-Promoted Sulfation and Rearrangement | Furanoside Derivative | nih.gov |
Catalyst-Mediated Transformations
Catalysts can be employed to modulate and enhance the reactivity of this compound, directing transformations towards specific outcomes. Lewis acids, for example, can coordinate to the oxygen atoms of the sulfonyl group. This coordination increases the electron-withdrawing nature of the mesyloxy group, further enhancing its leaving group ability and making the C-3 position more susceptible to nucleophilic attack or rearrangement. researchgate.net
Transition metal catalysts, such as palladium or rhodium complexes, can also mediate unique transformations, although examples often involve more complex systems like N-sulfonyl-triazoles tethered to a sugar scaffold. rsc.org In these cases, the catalyst controls divergent pathways, leading to different cyclic products depending on the specific catalytic system used.
Furthermore, catalysts can be used to achieve regioselective sulfonylation, the process of introducing the mesyl group itself. For instance, dibutyltin oxide has been used as a catalyst to selectively sulfonylate specific hydroxyl groups on a sugar ring, showcasing the intricate control that catalysts can exert on carbohydrate chemistry. mdpi.com In the context of transformations of an existing 3-O-mesyl compound, a catalyst might be used to activate a nucleophile or to facilitate a cascade reaction following the initial departure of the mesylate. An example is the use of ketone-based organocatalysts derived from sugars for stereoselective epoxidation reactions on other molecules, a field known as asymmetric epoxidation. rsc.org
Role as an Activated Leaving Group in Glycosylation Chemistry
While the anomeric position (C-1) is the typical site of the leaving group in glycosylation, functional groups on the carbohydrate ring, such as a 3-O-methylsulfonyl group, play a crucial, albeit often indirect, role. The mesyl group's primary function is to serve as an excellent leaving group in nucleophilic substitution reactions, a property that is ingeniously exploited to prepare highly effective glycosyl donors. libretexts.orglibretexts.org
Strategies for Activation of this compound as Glycosyl Donors
The most prominent strategy for utilizing this compound in glycosylation does not involve its direct use as a donor. Instead, it serves as a precursor to a more reactive glycosylating agent: a 2,3-anhydro sugar, or sugar epoxide. nih.govchimia.ch
The activation strategy proceeds as follows:
Epoxide Formation: A hexopyranoside bearing a 3-O-mesyl group and a free hydroxyl group at the C-2 position is treated with a base.
Intramolecular Cyclization: This induces an intramolecular SN2 reaction, as described in section 3.3.1, where the C-2 alkoxide displaces the C-3 mesylate.
Formation of the Glycosyl Donor: The product is a 2,3-anhydrohexopyranose. This epoxide is now the activated glycosyl donor. The epoxide "protects" the C-2 and C-3 positions while simultaneously priming the molecule for a glycosylation reaction. nih.gov
These 2,3-anhydrofuranose and pyranose sugars have been shown to be exceptionally effective glycosylating agents, reacting with alcohols with a high degree of stereocontrol. nih.govchimia.ch
| Activation Stage | Reagents/Conditions | Intermediate/Product | Function | Reference |
| Precursor | - | 3-O-Mesyl-2-hydroxy-hexopyranose | Starting Material | - |
| Activation | Base (e.g., NaH, NaOMe) | 2,3-Anhydrohexopyranose (Epoxide) | Activated Glycosyl Donor | nih.gov, chimia.ch |
| Glycosylation | Glycosyl Acceptor, Lewis Acid (optional) | Glycoside Product | Glycosidic Bond Formation | nih.gov, chimia.ch |
Mechanistic Pathways of Glycosidic Bond Formation
When a 2,3-anhydro sugar, derived from a 3-O-mesyl precursor, is used as a glycosyl donor, the mechanism of glycosidic bond formation involves the nucleophilic opening of the epoxide ring. This process is typically promoted by a Lewis acid, which coordinates to the epoxide oxygen, making the ring more susceptible to attack. chimia.ch
The glycosyl acceptor, which is an alcohol (e.g., another sugar molecule), attacks one of the two carbons of the epoxide (C-2 or C-3). This is an SN2-type reaction characterized by the inversion of stereochemistry at the center of attack. nih.gov The regioselectivity of the attack (i.e., whether the acceptor attacks C-2 or C-3) and the resulting stereochemistry of the new glycosidic bond are influenced by several factors, including:
The structure of the anhydro sugar donor.
The nature of the glycosyl acceptor.
The reaction conditions, including the solvent and promoter.
A key feature of this methodology is that the reaction of the acceptor with the epoxide is highly stereoselective, typically occurring trans to the epoxide ring. For example, the attack of an alcohol on a 2,3-anhydro-α-D-lyxofuranoside (where the epoxide is cis to the anomeric substituent) results in the formation of a glycosidic bond that is cis to the newly formed hydroxyl group. Subsequent opening of the epoxide yields products with a specific, predictable stereochemistry, making this a powerful tool for the synthesis of complex oligosaccharides. nih.gov This method provides a valuable alternative to conventional glycosylation pathways that rely on activating an anomeric leaving group.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 3-o-(Methylsulfonyl)hexopyranose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to determine the relative stereochemistry and preferred conformation of the pyranose ring.
The initial step in the NMR analysis involves the acquisition of ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum provides crucial information about the chemical environment of each proton in the molecule. Key expected signals for this compound would include:
Anomeric Proton (H-1): A distinct signal, typically in the downfield region (δ 4.5-5.5 ppm), whose chemical shift and coupling constant (³JH1,H2) are indicative of the α- or β-configuration at the anomeric center.
Ring Protons (H-2, H-4, H-5, H-6): A complex region of overlapping multiplets, typically between δ 3.0 and 4.5 ppm.
H-3 Proton: This proton, attached to the carbon bearing the methylsulfonyl group, is expected to be shifted downfield compared to its position in the parent hexopyranose due to the electron-withdrawing nature of the sulfonyl group.
Methyl Protons (-SO₂CH₃): A sharp singlet, typically around δ 3.0 ppm, integrating to three protons.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals include:
Anomeric Carbon (C-1): A signal in the region of δ 90-105 ppm.
Ring Carbons (C-2, C-4, C-5, C-6): Signals typically found between δ 60 and 85 ppm.
C-3 Carbon: The carbon atom attached to the methylsulfonyl group is expected to show a significant downfield shift.
Methyl Carbon (-SO₂CH₃): A signal for the methyl carbon of the mesyl group, typically around δ 40 ppm.
A hypothetical representation of ¹H and ¹³C NMR chemical shifts for a generic this compound is presented in Table 1.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 4.5-5.5 | 90-105 |
| 2 | 3.5-4.5 | 70-80 |
| 3 | 4.0-5.0 | 75-85 |
| 4 | 3.5-4.5 | 70-80 |
| 5 | 3.5-4.5 | 70-80 |
| 6 | 3.5-4.5 | 60-70 |
Note: The actual chemical shifts will depend on the specific stereochemistry (e.g., glucose, galactose, or mannose configuration) and the solvent used.
To unravel the complex overlapping signals in the 1D spectra and to establish the precise stereochemistry, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the connectivity of the protons within the pyranose ring. For instance, the anomeric proton (H-1) will show a correlation to H-2, which in turn will correlate to H-3, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning the ¹³C signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is particularly useful for confirming assignments and for identifying connections across quaternary carbons or heteroatoms. For this compound, an HMBC experiment would show a correlation between the methyl protons of the mesyl group and the C-3 carbon.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like carbohydrates. For this compound, ESI-MS would be expected to produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of an HRMS instrument (e.g., a time-of-flight or Orbitrap analyzer) would allow for the confirmation of the molecular formula, C₇H₁₄O₈S. Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would provide information about the fragmentation pathways, which can be diagnostic for the position of the methylsulfonyl group. Common fragmentation patterns for sulfated carbohydrates include the loss of the sulfonyl group (as SO₃ or CH₃SO₂H).
MALDI-MS is another soft ionization technique that is frequently used for the analysis of carbohydrates. Similar to ESI-MS, it would be expected to generate molecular ions or adducts. MALDI-MS is particularly useful for the analysis of mixtures and can be less susceptible to ion suppression effects than ESI-MS.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₇H₁₄O₈S + H]⁺ | 259.0482 |
| [C₇H₁₄O₈S + Na]⁺ | 281.0301 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination
While NMR provides detailed information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide:
Unambiguous determination of the absolute stereochemistry at each chiral center.
Precise bond lengths and angles.
The conformation of the pyranose ring in the solid state (e.g., chair, boat, or skew-boat).
Details of intermolecular interactions , such as hydrogen bonding, in the crystal lattice.
The crystallographic data would serve as the ultimate confirmation of the structural assignments made by NMR and MS. However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge for many carbohydrate derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of compounds by identifying their functional groups. nih.govelsevierpure.com These methods probe the vibrational motions of molecules, providing a unique "fingerprint" spectrum characteristic of the compound's chemical composition and structure. elsevierpure.commdpi.com In IR spectroscopy, absorption of infrared radiation occurs when a molecular vibration leads to a change in the dipole moment. nih.gov Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the molecule's polarizability. mdpi.comnih.gov For a complex molecule like this compound, these techniques are complementary and essential for confirming the presence of its key structural motifs.
The structure of this compound contains several functional groups whose vibrational modes can be predicted and identified. The primary groups include the hydroxyl (-OH) groups, the pyranose ring (C-O-C and C-C bonds), C-H bonds, and the distinguishing methylsulfonyl (mesyl) group (-SO₂CH₃).
Key research findings on related structures allow for the assignment of characteristic vibrational frequencies:
-OH Stretching: The O-H stretching vibrations of the alcohol groups on the pyranose ring are expected to produce a strong, broad absorption band in the infrared spectrum, typically in the region of 3500-3200 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl group of the mesyl moiety and the C-H bonds on the pyranose ring are anticipated to appear in the 3000-2850 cm⁻¹ range.
Sulfonyl Group (S=O) Stretching: The methylsulfonyl group is a strong infrared absorber and has highly characteristic vibrational modes. The asymmetric stretching (νₐₛ SO₂) and symmetric stretching (νₛ SO₂) vibrations of the S=O bonds are expected to give rise to two intense bands, typically found near 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
C-O Stretching: The fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹, will contain a series of complex bands corresponding to C-O stretching vibrations of the hydroxyl groups and the ether linkage within the pyranose ring.
Raman Spectroscopy: While IR is particularly sensitive to polar groups like C=O and O-H, Raman spectroscopy is highly effective for identifying non-polar bonds. nih.gov It can provide complementary information, especially for the C-C and C-S skeletal vibrations of the molecule. The symmetrical vibrations of the sulfonyl group are also typically strong and easily identifiable in the Raman spectrum. nih.gov The combination of Raman and IR allows for a comprehensive structural analysis. mdpi.comnih.gov
The expected vibrational frequencies for this compound, based on characteristic group frequencies from spectroscopic databases and literature on related compounds, are summarized in the table below.
Table 1: Predicted Vibrational Frequencies and Functional Group Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | Weak | O-H Stretching | Alcohol (-OH) |
| 3000 - 2850 | Medium | Strong | C-H Stretching | Alkane (CH, CH₃) |
| ~1350 | Strong | Medium | Asymmetric SO₂ Stretching | Sulfonyl (-SO₂-) |
| ~1175 | Strong | Strong | Symmetric SO₂ Stretching | Sulfonyl (-SO₂-) |
| 1300 - 1000 | Strong, Complex | Medium | C-O Stretching | Alcohol, Ether |
| 950 - 750 | Medium | Medium | S-C Stretching | Methylsulfonyl |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for the stereochemical analysis of chiral molecules like this compound. wikipedia.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. wikipedia.org ORD measures the variation of the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light by a chromophore. wikipedia.orgresearchgate.net
Optical Rotatory Dispersion (ORD): The ORD curve of a chiral molecule shows a characteristic plain curve far from any absorption bands and exhibits a distinctive pattern, known as the Cotton effect, in the vicinity of a chromophore's absorption maximum. The sign of the Cotton effect (positive or negative) and the shape of the ORD curve are empirically related to the stereochemistry of the chiral centers adjacent to the chromophore. researchgate.net For this compound, the specific rotation at various wavelengths provides a signature that can distinguish between different anomers (α and β) and enantiomers (D and L).
The stereochemical assignment is often achieved by comparing the experimental CD/ORD data with that of known reference compounds or with theoretical calculations. vt.edu
Table 2: Conceptual Illustration of Chiroptical Data for Stereoisomers of a Substituted Hexopyranose
| Stereoisomer | Expected ORD Curve | Expected CD Signal (Cotton Effect) | Basis for Distinction |
| α-Anomer | Specific positive or negative plain curve | Positive or negative peak at λ_max | The orientation of the C-1 hydroxyl/substituent (axial vs. equatorial) creates a distinct stereochemical environment, leading to different chiroptical signals. |
| β-Anomer | Curve with opposite sign or different magnitude from α-anomer | Peak with opposite sign or different intensity from α-anomer | The orientation of the C-1 hydroxyl/substituent (axial vs. equatorial) creates a distinct stereochemical environment, leading to different chiroptical signals. |
| D-Enantiomer | Mirror image of the L-enantiomer's curve | Mirror image of the L-enantiomer's spectrum (equal magnitude, opposite sign) | Enantiomers interact with polarized light in an equal and opposite manner. |
| L-Enantiomer | Mirror image of the D-enantiomer's curve | Mirror image of the D-enantiomer's spectrum (equal magnitude, opposite sign) | Enantiomers interact with polarized light in an equal and opposite manner. |
This conceptual table illustrates how chiroptical methods can differentiate between various stereoisomers. The actual sign and magnitude of the ORD curve and CD signals for this compound would depend on the specific hexose (B10828440) (e.g., glucose, mannose, galactose) and its resulting conformational equilibrium.
Synthetic Applications and Derivatization in Complex Carbohydrate and Glycoconjugate Synthesis
Stereoselective Glycosylation Reactions Utilizing 3-O-(Methylsulfonyl)hexopyranose Derivatives
Derivatives of this compound are instrumental as glycosyl donors in stereoselective glycosylation reactions. The presence of the sulfonate ester at C-3 significantly influences the reactivity and stereochemical outcome of glycosylation, allowing for the controlled synthesis of complex oligosaccharides and glycoconjugates.
Preparation of Oligosaccharides and Polysaccharide Fragments
The synthesis of oligosaccharides, which are involved in numerous biological processes, requires precise control over the formation of glycosidic linkages. nih.gov The key step in this synthesis is the glycosidation reaction, where a bond is formed between the anomeric center of one saccharide and a hydroxyl group of another. diva-portal.org The use of 3-O-sulfonylated hexopyranose derivatives as glycosyl donors can influence the stereoselectivity of this bond formation. For instance, the choice of a participating group at a neighboring position, like an ester, can lead to the exclusive formation of trans-glycosidic linkages. psu.edu
Complex oligosaccharides, such as linear and branched trisaccharides, have been synthesized using strategies that leverage the reactivity of specific hydroxyl groups. nih.gov Automated solid-phase synthesis has emerged as a rapid and efficient method for constructing oligosaccharides, significantly reducing the time compared to traditional solution-phase methods. psu.eduresearchgate.net This automated approach has been successfully applied to the synthesis of various complex structures, including a pentarhamnoside and a proteoglycan linkage-region tetrasaccharide. researchgate.net
| Donor | Acceptor | Product | Stereoselectivity | Reference |
| Glycosyl Trichloroacetimidate (OTCA) | 2-propanol | 1,2-trans glycoside | High with PhBF2 or Ph2BF catalyst | frontiersin.org |
| Glucosyl/Galactosyl-OTCA | 3,4-diol | 1→3 glycoside | Moderate to high | nih.gov |
| Fucosyl-OTCA | Acceptor | α-disaccharide | Exclusive | nih.gov |
| Glycosyl Diphenyl Phosphate | Primary/Secondary Alcohols | β-disaccharide | Excellent | nih.gov |
Synthesis of Glycoconjugates (e.g., Glycopeptides, Glycolipids)
Glycoconjugates, such as glycopeptides and glycolipids, play crucial roles in biology, and their synthesis is essential for studying their functions. rsc.orgrsc.org The chemical synthesis of glycopeptides can be achieved through several approaches, including total chemical synthesis and chemoenzymatic methods. nih.gov In total synthesis, a common strategy involves the use of pre-glycosylated amino acid building blocks in solid-phase peptide synthesis (SPPS). creative-biolabs.comnih.gov
The synthesis of S-linked glycopeptides, which offer enhanced stability, can be achieved through the S-alkylation of cysteine residues within a peptide sequence with carbohydrate derivatives. chemistryviews.org This reaction often proceeds via an SN2 mechanism, leading to stereoselective formation of the S-β-linked glycopeptide. chemistryviews.org
The synthesis of glycolipids often involves the regioselective functionalization of carbohydrates. researchgate.net For example, aminooxyl sugar derivatives serve as versatile building blocks for creating various glycoconjugates, including N-oxyamide-linked glycolipids. rsc.org The synthesis of these complex molecules often relies on key steps like selective protection, O-alkylation, and Mitsunobu reactions. rsc.org Recently, a library of 6-O-sucrose monoester glycolipids was synthesized using a modified Mitsunobu reaction, demonstrating improved yields and a broader scope. nih.gov
Scaffold for Regioselective Functionalization of Hexopyranoses
The C-3 position of hexopyranoses is a key site for introducing chemical diversity into carbohydrate structures. The presence of a methylsulfonyl group at this position provides a reactive handle for regioselective functionalization through various chemical transformations.
Introduction of Diverse Functional Groups at the C-3 Position via Displacement
The methylsulfonyl group at the C-3 position of a hexopyranose is an excellent leaving group, making it susceptible to nucleophilic displacement. masterorganicchemistry.comlibretexts.org This reactivity allows for the introduction of a wide array of functional groups at this specific position. The conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, does not alter the stereochemistry at that carbon. masterorganicchemistry.comlibretexts.org
This strategy has been employed to synthesize organometallic complexes with carbohydrate skeletons by first introducing chelating systems at the C-3 position. nih.gov For example, an iminodiacetate, a histidinate, or an N-(acetetyl)picolylamine chelating system can be introduced via reductive amination of a C-3 aldehyde derivative. nih.gov Subsequent reaction with an organometallic precursor yields the desired functionalized carbohydrate complex. nih.gov
Remote Functionalization Strategies Initiated by C-3 Reactivity
The reactivity at the C-3 position can also be harnessed to initiate remote functionalization at other positions within the hexopyranose ring. These strategies often involve intramolecular reactions or rearrangements that are triggered by an initial transformation at C-3. This allows for the site-selective modification of otherwise unreactive C-H bonds. researchgate.net
For instance, radical-mediated approaches can achieve site-selective C-H alkylation. rsc.org These methods rely on the regioselective formation of a carbon-centered radical, which can then be functionalized. rsc.org One such strategy involves a 1,6-hydrogen atom transfer (HAT) process under photoredox catalysis to achieve regioselective C(sp3)–H alkylation of a fructopyranose derivative. rsc.org
Precursor to Deoxygenated and Branched Carbohydrates
The this compound intermediate is a valuable precursor for the synthesis of modified carbohydrates, including deoxygenated and branched-chain sugars. These structural modifications can significantly alter the biological properties of the parent carbohydrate.
The synthesis of deoxygenated sugars can be achieved through various methods, including those that start from 3-O-sulfonylated precursors. One approach involves the formation of an epoxide from a vicinal diol, followed by reductive opening of the epoxide ring.
Branched-chain sugars, which are components of many natural products, can also be synthesized from 3-O-mesyl derivatives. nih.gov For example, the synthesis of the sugar moiety of miharamycin has been accomplished by constructing a branched chain at the C-3 position of a hexopyranoside. nih.gov This synthesis involved the reaction of a 3,3'-spiroepoxide with lithium cyanide, followed by a series of transformations to yield the target branched-chain sugar. nih.gov Another approach involves the Wittig reaction of a suitable ketosugar to introduce a carbon branch at the C-3 position. nih.gov
Stereoselective Reduction Strategies at C-3
The selective removal of the 3-O-mesyl group to afford a 3-deoxyhexopyranose is a fundamental transformation in carbohydrate chemistry. This reduction can be achieved through various methods, often proceeding via an S_N2 mechanism, which results in the inversion of stereochemistry at the C-3 position. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of a phase-transfer catalyst. The choice of reducing agent and reaction conditions is crucial for achieving high stereoselectivity and yield. For instance, the reduction of a 3-O-mesyl group on a pyranoside with LiAlH₄ typically leads to the corresponding 3-deoxy sugar with an inverted configuration at C-3.
| Precursor | Reducing Agent | Product | Stereochemical Outcome |
| Methyl 4,6-O-benzylidene-2-deoxy-3-O-mesyl-α-D-ribo-hexopyranoside | LiAlH₄ | Methyl 4,6-O-benzylidene-2,3-dideoxy-α-D-arabino-hexopyranoside | Inversion at C-3 |
| Methyl 4,6-O-benzylidene-2-deoxy-3-O-mesyl-α-D-arabino-hexopyranoside | NaBH₄ / Phase-transfer catalyst | Methyl 4,6-O-benzylidene-2,3-dideoxy-α-D-ribo-hexopyranoside | Inversion at C-3 |
Stereocontrolled Introduction of Alkyl, Alkenyl, or Aryl Moieties
The C-3 position, activated by the mesyl group, is susceptible to nucleophilic attack by organometallic reagents, allowing for the stereocontrolled formation of carbon-carbon bonds. This strategy is instrumental in the synthesis of C-branched sugars, which are components of many natural products with significant biological activities.
Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are particularly effective for these S_N2 reactions on sulfonate esters like mesylates. masterorganicchemistry.com These reagents are known for their high nucleophilicity and relatively low basicity, which minimizes side reactions like elimination. chem-station.com The reaction of a 3-O-mesyl-hexopyranose with an organocuprate typically proceeds with inversion of configuration at the C-3 center, leading to the formation of a 3-deoxy-3-C-substituted hexopyranose. masterorganicchemistry.com For example, the reaction of a methyl 4,6-O-benzylidene-2-deoxy-3-O-mesyl-α-D-ribo-hexopyranoside with lithium dimethylcuprate would be expected to yield the corresponding methyl 4,6-O-benzylidene-2,3-dideoxy-3-C-methyl-α-D-arabino-hexopyranoside.
The scope of this reaction can be extended to introduce alkenyl and aryl groups by using the corresponding organocuprates. This method provides a powerful tool for creating a diverse library of 3-substituted carbohydrate derivatives.
| 3-O-Mesyl Precursor Stereochemistry | Organocuprate Reagent | Product Stereochemistry at C-3 |
| ribo | Lithium dimethylcuprate | arabino |
| arabino | Lithium diphenylcuprate | ribo |
| xylo | Lithium divinylcuprate | lyxo |
Integration into Chemoenzymatic Synthesis Schemes
The marriage of chemical synthesis with enzymatic transformations, known as chemoenzymatic synthesis, offers a powerful approach to construct complex glycans with high regio- and stereoselectivity. nih.gov this compound can be strategically employed within these schemes.
Substrate Engineering for Enzymatic Glycosylations
Glycosyltransferases, the enzymes responsible for forming glycosidic bonds in nature, often exhibit strict substrate specificity. nih.govnih.gov However, in some cases, these enzymes can tolerate modifications on the acceptor substrate. nih.gov A 3-O-mesylated hexopyranose can be used as an engineered glycosyl acceptor. While the bulky and electron-withdrawing nature of the mesyl group might hinder the binding to some glycosyltransferases, for others it could be a tolerable modification, allowing for the enzymatic transfer of a sugar moiety to a different position on the hexopyranose ring. nih.gov
For instance, a galactosyltransferase that normally acts on the C-4 hydroxyl group of a glucose acceptor might still function, albeit potentially with reduced efficiency, if the C-3 hydroxyl is mesylated. This would result in a disaccharide containing a strategically placed leaving group for subsequent chemical manipulations. This "chemoenzymatic synthon" approach allows for the generation of complex oligosaccharide building blocks that are difficult to access by purely chemical or enzymatic means. nih.gov
Biocatalytic Modifications of Sulfonated Carbohydrate Scaffolds
While glycosyltransferases add sugar units, other enzymes can be used to modify the carbohydrate scaffold itself. Lipases, for example, are widely used for the regioselective acylation and deacylation of carbohydrates. nih.gov A this compound derivative could be a substrate for a lipase-catalyzed reaction at other free hydroxyl groups. For example, a lipase (B570770) could be used to selectively acylate the primary hydroxyl group at C-6 of a 3-O-mesyl-hexopyranoside, leaving the other secondary hydroxyls untouched. This enzymatic step introduces a protecting group at a specific position without the need for multiple chemical protection and deprotection steps.
The compatibility of the mesyl group with various enzymatic conditions, such as those employed for lipase-catalyzed reactions, makes it a valuable tool in the biocatalytic toolbox for carbohydrate chemists. These enzymatic modifications on the sulfonated scaffold provide an efficient route to selectively functionalized intermediates for the synthesis of complex glycoconjugates.
Emerging Research Directions and Future Perspectives for 3 O Methylsulfonyl Hexopyranose
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-O-(Methylsulfonyl)hexopyranose and related sulfonylated carbohydrates is moving towards more efficient and environmentally benign methodologies. Traditional methods often require harsh conditions and the use of toxic reagents like pyridine (B92270). The future of synthesizing these building blocks lies in the adoption of green chemistry principles. numberanalytics.com
Key research directions include:
Catalytic Regioselective Sulfonylation: A significant challenge in carbohydrate chemistry is the selective functionalization of one hydroxyl group among many with similar reactivity. Research is focused on developing catalysts that can direct sulfonylation specifically to the C3 position of unprotected or minimally protected hexopyranosides. For instance, methods using catalytic dibutyltin (B87310) oxide under solvent-free conditions have shown success in the regioselective tosylation (a related sulfonyl group) of secondary equatorial hydroxyls. mdpi.comresearchgate.net Future work will likely adapt these catalytic systems for mesylation, aiming for high yields and selectivity at the C3 position, thereby reducing the need for complex protecting group strategies.
Solvent-Free and Eco-Friendly Conditions: The push to minimize waste and avoid hazardous solvents is a major theme in modern chemistry. mdpi.comresearchgate.net Researchers are exploring solvent-free reaction conditions, often using the reagents themselves as the reaction medium. mdpi.comresearchgate.net The use of mild, recyclable, and non-toxic catalysts, such as sulfamic acid, is also being investigated for acylation and sulfation reactions, offering a greener alternative to traditional methods. rsc.org These approaches not only reduce the environmental impact but also simplify purification processes. numberanalytics.com
| Method | Key Features | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Pyridine-Based | Uses sulfonyl chloride in pyridine solvent. | Well-established and widely used. | Phasing out due to toxicity and odor of pyridine. |
| Tin-Catalyzed Solvent-Free | Catalytic dibutyltin oxide, solvent-free conditions. mdpi.comresearchgate.net | High regioselectivity, reduced waste, experimental simplicity. mdpi.comresearchgate.net | Adapting for mesylation; expanding substrate scope. |
| Sulfamic Acid Catalysis | Mild, eco-friendly solid acid catalyst. rsc.org | Environmentally benign, fast reactions, excellent yields. rsc.org | Application to a broader range of sulfonylating agents. |
| Organocatalysis | Use of small organic molecules as catalysts. nih.gov | Metal-free, tunable reactivity, can impart stereoselectivity. nih.gov | Development of highly C3-selective organocatalysts. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The primary utility of this compound stems from the mesyl group's ability to act as an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This reactivity is the gateway to a vast array of other functionalized carbohydrates.
Future research will likely focus on:
Nucleophilic Displacement Reactions: The C3-mesylate is a prime site for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles (e.g., azides, halides, thiols, cyanides) with inversion of stereochemistry. This is a powerful tool for accessing rare sugars and derivatives that are difficult to synthesize otherwise. For example, reaction with sodium azide (B81097) would yield a 3-azido-3-deoxy sugar, a precursor to valuable 3-amino sugars. The reaction of related bis-O-methylsulfonyl derivatives with sodium methoxide (B1231860) has been shown to produce L-allose derivatives through nucleophilic displacement and rearrangement. rsc.org
Epoxide Formation: Treatment of a trans-diaxially oriented 3-O-mesylate with a neighboring hydroxyl group under basic conditions can lead to the formation of an epoxide. This epoxide is a highly valuable synthetic intermediate, which can be opened by various nucleophiles to yield a range of functionalized products.
Catalytic Transformations: There is a growing interest in using transition metal catalysis to perform novel transformations on sulfonylated carbohydrates. This could include cross-coupling reactions to form C-C bonds directly at the C3 position, a challenging but highly desirable transformation. Catalytic methods are also being explored for the conversion of sugars into valuable platform chemicals like levulinic acid and methyl lactate, where sulfonylated intermediates could play a role. nih.govnumberanalytics.com
Integration into Automated and High-Throughput Synthesis Platforms
The synthesis of complex oligosaccharides and glycoconjugates remains a significant bottleneck in glycoscience. eurocarb2025.comresearchgate.net Automated glycan assembly (AGA) is revolutionizing the field, much like automated synthesizers did for peptides and oligonucleotides. nih.govnih.govacs.org
Future perspectives in this area include:
Standardized Building Blocks: this compound, with its activated C3 position, is an ideal candidate to become a standard building block for these automated platforms. researchgate.netdntb.gov.ua Its defined reactivity allows for its incorporation into a synthetic sequence where the C3 position is specifically targeted for modification either before or after glycosylation.
High-Throughput Experimentation: Automated platforms enable the rapid synthesis of libraries of carbohydrate derivatives for biological screening. chemspeed.comorbula.net By using this compound as a common precursor, researchers can quickly generate a diverse set of 3-substituted analogues by reacting it with a library of nucleophiles in a high-throughput format.
Enzyme-Mediated Automation: An emerging approach combines the precision of enzymatic reactions with the efficiency of automation. nih.gov A sulfonate tag, similar in function to a mesylate, has been used to facilitate a "catch and release" purification strategy in an automated platform for enzymatic oligosaccharide synthesis. nih.gov This highlights the potential for sulfonylated monosaccharides to be integrated into chemoenzymatic automated systems.
Advanced Material Science Applications Involving Carbohydrate Motifs
Carbohydrates are increasingly recognized as renewable and biocompatible building blocks for advanced materials. acs.orgrsc.org Their inherent chirality, functionality, and structural diversity make them attractive for creating functional polymers, hydrogels, and nanoparticles. nih.gov
The role of this compound in this field is that of a key "activated monomer":
Polymer Synthesis and Functionalization: The reactive C3-mesylate group can serve as an anchor point for polymerization or for grafting onto existing polymer backbones. This allows for the creation of novel glycopolymers where the carbohydrate unit is precisely linked. rsc.org For example, it could be used to synthesize poly-amido-saccharides with tailored properties. acs.org Such materials have potential applications in drug delivery, tissue engineering, and as biocompatible coatings. rsc.org
Hydrogel Formation: The ability to react the C3 position with a di-functional cross-linker opens up possibilities for creating novel carbohydrate-based hydrogels. The properties of these hydrogels (e.g., swelling, mechanical strength) could be fine-tuned by controlling the cross-linking density and the nature of the cross-linker.
Surface Modification: this compound can be used to functionalize surfaces, such as those of nanoparticles or biomaterials. ubi.pt This allows for the presentation of carbohydrate motifs on the material's surface, which can be used to mediate specific biological interactions, for instance, in targeted drug delivery systems.
Role in Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Carbohydrates are excellent building blocks for supramolecular assemblies due to their ability to form extensive hydrogen bond networks. nih.govacs.org
Future research involving this compound in this area will likely explore:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
